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For Researchers, Scientists, and Drug Development Professionals

(2)-ONO-1301, a novel non-prostanoid prostacyclin (PGlz2) mimetic, represents a significant
advancement in the development of therapeutic agents for a range of cardiovascular and
fibrotic diseases. This technical guide provides an in-depth overview of the discovery,
synthesis, and mechanism of action of (Z)-ONO-1301 and its derivatives, with a focus on the
experimental methodologies and signaling pathways that underpin their pharmacological
effects.

Introduction to (Z)-ONO-1301

(2)-ONO-1301, chemically known as {7,8-dihydro-5-[(E)-2-[(a-(3-pyridyl)benzylidene)amino-
oxy]ethyl]-1-naphtyl-oxy}acetic acid, is a potent and orally active prostacyclin IP receptor
agonist.[1] Unlike traditional prostacyclin analogs, ONO-1301 possesses a unigue chemical
structure that confers greater stability and a longer duration of action.[2] A key feature of its
pharmacological profile is its dual action as both a PGIlz agonist and a thromboxane Az (TXAz2)
synthase inhibitor.[1][2] This dual mechanism allows it to not only mimic the beneficial effects of
prostacyclin, such as vasodilation and inhibition of platelet aggregation, but also to reduce the
production of the pro-thrombotic and vasoconstrictive agent TXAz.[3][4]

Core Pharmacological Activities and Quantitative
Data

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b15572767?utm_src=pdf-interest
https://www.medchemexpress.com/ono-1301.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8805395/
https://www.medchemexpress.com/ono-1301.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8805395/
https://pubmed.ncbi.nlm.nih.gov/9156364/
https://www.researchgate.net/figure/Molecular-structures-of-ONO-1301-and-prostacyclin-Unlike-prostacyclin-ONO-1301-does-not_fig1_7607890
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The therapeutic potential of ONO-1301 and its derivatives stems from a range of

pharmacological activities. The primary mechanism involves binding to the prostacyclin IP

receptor, which leads to the activation of adenylyl cyclase and a subsequent increase in

intracellular cyclic adenosine monophosphate (CAMP).[5][6] This increase in CAMP mediates

many of the downstream effects.

Table 1: Pharmacological Activities of (Z)-ONO-1301
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Further research is required to populate the quantitative data for IP receptor binding affinity (Ki)
and vasodilation (ECso) for ONO-1301 and its derivatives.

Signaling Pathways of (Z)-ONO-1301

The biological effects of (2)-ONO-1301 are primarily mediated through the activation of the
prostacyclin IP receptor and the subsequent cAMP signaling cascade. This pathway is central
to its vasodilatory and anti-platelet effects. Furthermore, the elevation of CAMP has been
shown to be at least partially responsible for the induction of cytoprotective and angiogenic
factors such as HGF and VEGF.[6] The inhibition of thromboxane Az synthase represents a
distinct but complementary pathway that contributes to its anti-thrombotic effects.

IP Receptor-cAMP Signaling Pathway

The canonical signaling pathway for (Z2)-ONO-1301 involves its interaction with the G-protein
coupled prostacyclin IP receptor.
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Caption: (Z)-ONO-1301 activates the IP receptor, leading to cAMP production.

Induction of HGF and VEGF

The upregulation of HGF and VEGF is a key component of the therapeutic effects of ONO-
1301, contributing to its pro-angiogenic and tissue-protective properties.[6][7] This induction is
at least partially dependent on the increase in intracellular cAMP.[6] HGF, in turn, activates its
own signaling pathway through the c-Met receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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